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Compound of Interest

Tert-butyl 4-phenylpiperidine-1-
Compound Name:
carboxylate

Cat. No.: B187407

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing tert-butyl 4-
phenylpiperidine-1-carboxylate as a versatile building block in the synthesis of various
therapeutically relevant compounds. This document covers its application in the development
of GPR119 agonists for potential anti-diabetic agents, as a key intermediate in the synthesis of
the anti-cancer drug Vandetanib, and as a scaffold for opioid receptor modulators.

Synthesis of Novel GPR119 Agonists via One-Pot
Click Chemistry

The 4-phenylpiperidine scaffold can be derivatized to synthesize potent G protein-coupled
receptor 119 (GPR119) agonists. GPR119 is a promising target for the treatment of type 2
diabetes and obesity. A highly efficient one-pot click chemistry approach can be employed to
generate a library of 1,2,3-triazole-containing piperidine carboxylates.

Experimental Protocol: One-Pot Synthesis of tert-Butyl-
4-substituted phenyl-1H-1,2,3-triazolo piperidine
carboxylates

This protocol details the synthesis of a series of 1,2,3-triazolo piperidine carboxylate
derivatives.
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Materials:

o tert-Butyl 4-(propioloyloxy)piperidine-1-carboxylate

» Various aryl/alkyl azides

o Copper(l) iodide (Cul)

» N,N-Diisopropylethylamine (DIPEA)

¢ N,N-Dimethylformamide (DMF)

e |ce-cold water

Anhydrous diethyl ether

Procedure:

 In areaction vessel, dissolve tert-butyl 4-(propioloyloxy)piperidine-1-carboxylate (1.0 eq) in
DMF (5 mL).

e Add the desired aryl or alkyl substituted azide (1.0 eq) to the solution.

e Add Cul (10 mol%) and DIPEA (1.5 eq) to the reaction mixture.

e Cool the reaction to 0°C and stir for approximately 5 minutes.[1][2]

e Quench the reaction by adding ice-cold water.

« Filter the resulting solid precipitate and dry it under a vacuum.

o Wash the solid with anhydrous diethyl ether to yield the final tert-butyl-1H-1,2,3-triazole-4-
carbonyloxy piperidine-1-carboxylate derivatives.[1][2]

Purification:

The crude product is purified by washing with diethyl ether. Further purification can be achieved
by column chromatography on silica gel if necessary.
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Quantitative Data: Yields and Biological Activity

Aryl/Alkyl Isolated Yield . EC50 (nM) for
Compound ID . Purity (%)
Substituent (%) GPR119
Data not
5a Phenyl ~92-97 >96 ]
available

Similar or better

5e 4-Fluorophenyl ~92-97 >06
than AR231453

Similar or better

5 4-Methoxyphenyl  ~92-97 >96
g ypheny than AR231453

EC50 values were determined using a CRE-luciferase reporter assay in cells expressing
GPR119.[1][2]
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Synthesis of GPR119 Agonists Workflow

GPR119 Signaling Pathway

Activation of GPR119 by an agonist leads to the stimulation of a Gs protein-coupled signaling
cascade.
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GPR119 Agonist Signaling Pathway

Synthesis of a Key Intermediate for Vandetanib
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tert-Butyl 4-phenylpiperidine-1-carboxylate serves as a crucial starting material for the
synthesis of Vandetanib, a tyrosine kinase inhibitor used in cancer therapy. The synthesis
involves a three-step process of acylation, sulfonation, and substitution.

Experimental Protocol: Synthesis of tert-butyl 4-((2-
methoxy-4-(methoxycarbonyl) phenoxy) methyl)
piperidine-1-carboxylate

Step 1: Acylation of Piperidin-4-ylmethanol
» React piperidin-4-ylmethanol with di-tert-butyl dicarbonate to protect the piperidine nitrogen.

Step 2: Sulfonation of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate

Dissolve the product from Step 1 (2.55g, 12.6mmol) in pyridine (20mL) and cool the solution
to 0°C.

¢ Add p-Toluenesulfonyl chloride (2.38g, 12.6mmol) to the solution and stir the mixture at 5°C
for 10 hours.

e Pour the mixture into water and extract with ethyl acetate.
» Wash the ethyl acetate extract with 5% HCI, water, and brine.
» Dry the organic layer over sodium sulfate and evaporate the solvent.

o Crystallize the product from acetate-hexane to yield tert-butyl 4-((tosyloxy)methyl)piperidine-
1-carboxylate.

Step 3: Substitution to form the final intermediate

e The tosylated intermediate is then reacted with a substituted phenol to yield the final product,
tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate.

Quantitative Data: Reaction Yields
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Step

Product

Yield (%)

tert-butyl 4-
(hydroxymethyl)piperidine-1-

carboxylate

85.0

tert-butyl 4-
((tosyloxy)methyl)piperidine-1-

carboxylate

45.1

tert-butyl 4-((2-methoxy-4-
(methoxycarbonyl) phenoxy)
methyl) piperidine-1-

carboxylate

51.2

Overall

20.2

The structures and purity of the intermediates and final product were confirmed by MS and

1IHNMR.
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Synthesis of Vandetanib Intermediate Workflow

Synthesis of Opioid Receptor Modulators

The 4-phenylpiperidine scaffold is a well-established pharmacophore for opioid receptor
modulators, including potent analgesics.[3][4] Derivatives of tert-butyl 4-phenylpiperidine-1-
carboxylate can be synthesized to explore structure-activity relationships (SAR) at opioid

receptors. A common synthetic strategy involves Suzuki-Miyaura cross-coupling reactions to

introduce diverse aryl or heteroaryl groups.
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Experimental Protocol: Suzuki-Miyaura Coupling of a 4-
Phenylpiperidine Derivative

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a bromo-
substituted piperidine derivative with an arylboronic acid.

Materials:

o tert-Butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Arylboronic acid

Palladium(ll) acetate (Pd(OAc)2)

2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl (SPhos)

Potassium phosphate (K3P0O4)

1,4-Dioxane

Water

Procedure:

 In areaction flask, combine tert-butyl 4-(4-bromophenyl)-1,2,3,6-tetrahydropyridine-1-
carboxylate (1.0 eq), the desired arylboronic acid (1.5 eq), Pd(OAc)2 (2 mol%), and SPhos
(4 mol%).

e Add K3PO4 (2.0 eq) to the flask.

e Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v) as the solvent.

» Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20
minutes.

» Heat the reaction mixture to 80-100°C and stir until the starting material is consumed
(monitor by TLC or LC-MS).
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e Cool the reaction mixture to room temperature and dilute with ethyl acetate.
e Wash the organic layer with water and brine.

e Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure.
Purification:

The crude product can be purified by flash column chromatography on silica gel.

Quantitative Data: Opioid Receptor Binding Affinity

The following table presents representative binding affinity data (Ki values) for a series of 4-
phenylpiperidine derivatives at the p-opioid receptor.

Compound ID R-group Modification p-Opioid Receptor Ki (nM)
Analog 1 3-OH on phenyl ring 1.2

Analog 2 4-OH on phenyl ring 15.6

Analog 3 3-OCH3 on phenyl ring 25.3

Data is illustrative of typical SAR trends for this class of compounds.

Mu-Opioid Receptor Signaling Pathway

Activation of the p-opioid receptor by an agonist initiates a G-protein coupled signaling cascade
that leads to analgesia but can also be associated with adverse effects.
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Mu-Opioid Receptor Agonist Signaling Pathway
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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